molecular formula C8H4BrFO2 B1371065 5-Bromo-7-fluorobenzofuran-3(2H)-one CAS No. 1156601-36-3

5-Bromo-7-fluorobenzofuran-3(2H)-one

Cat. No. B1371065
M. Wt: 231.02 g/mol
InChI Key: ZONQHBBLYAMHSA-UHFFFAOYSA-N
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Description

5-Bromo-7-fluorobenzofuran-3(2H)-one is a fluorinated heterocyclic compound that is of interest in the field of organic chemistry due to its unique structure and properties. It is a five-membered ring system composed of a bromine atom and a fluorine atom, as well as a benzofuran core. The compound has a variety of applications in the field of organic synthesis, including its use as a building block for the synthesis of other more complex and biologically active compounds.

Scientific Research Applications

Synthesis and Characterization

  • Halogenated Benzofurans : A variety of halogenated benzofuran compounds, including those with bromo and fluoro substitutions, are synthesized for potential pharmacological applications. One example is the synthesis of 5-bromo- and 7-bromo-3-methylbenzo[b]thiophens for pharmacological use (Chapman et al., 1968).

  • Regioselective Synthesis : The regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans demonstrates the utility of halogenated compounds in creating diverse molecular structures for drug discovery (Shaikh & Varvounis, 2014).

  • Conversion into Valuable Compounds : Halogenated furfurals, including those with bromo and fluoro substitutions, are used in chemical reactions to form valuable furan compounds, showcasing their potential in biomass processing and chemical synthesis (Chernyak et al., 2015).

Medicinal Chemistry and Drug Development

  • Radioligand Imaging : Compounds like 5-Bromo-7-fluorobenzofuran-3(2H)-one are utilized in the development of radioligands for imaging specific receptors in the brain, aiding in neurological research and potential therapeutic applications (Siméon et al., 2012).

  • Cytotoxicity Testing : Brominated and fluorinated benzofuran compounds are synthesized and tested for cytotoxicity against various cancer cell lines, highlighting their potential in cancer research and therapy (Công et al., 2020).

  • Fluorosulfonation in Medicinal Chemistry : Fluorosulfonated isoxazoles, derived from halogenated precursors, demonstrate the significance of halogenated intermediates in developing pharmaceuticals with potential therapeutic applications (Leng & Qin, 2018).

Safety And Hazards

The safety and hazards associated with “5-Bromo-7-fluorobenzofuran-3(2H)-one” are not specified in the available sources .

properties

IUPAC Name

5-bromo-7-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQHBBLYAMHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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